Eritadenine Acetonide

Synthetic Chemistry Chemoselectivity Isomeric Purity

Eritadenine Acetonide is the critical gatekeeper intermediate for D-eritadenine production. The 2,3-O-isopropylidene acetal group enforces chemoselective adenine N9-alkylation, minimizing undesired N3-isomer formation and enabling high-purity yields of the potent SAHH inhibitor (IC50 = 7 nM). This protection strategy is non-substitutable for labs requiring isomeric purity in lipid metabolism studies, epigenetic research, or antiviral SAR campaigns. Procure this key synthon to bypass low-yield routes and ensure reproducible target engagement.

Molecular Formula C12H15N5O4
Molecular Weight 293.28 g/mol
CAS No. 29031-25-2
Cat. No. B8821052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEritadenine Acetonide
CAS29031-25-2
Molecular FormulaC12H15N5O4
Molecular Weight293.28 g/mol
Structural Identifiers
SMILESCC1(OC(C(O1)C(=O)O)CN2C=NC3=C(N=CN=C32)N)C
InChIInChI=1S/C12H15N5O4/c1-12(2)20-6(8(21-12)11(18)19)3-17-5-16-7-9(13)14-4-15-10(7)17/h4-6,8H,3H2,1-2H3,(H,18,19)(H2,13,14,15)/t6-,8-/m1/s1
InChIKeyIFMFIUACUSZASY-HTRCEHHLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eritadenine Acetonide (CAS 29031-25-2): A Strategic Intermediate for the Synthesis of the Potent SAHH Inhibitor and Hypocholesterolemic Agent D-Eritadenine


Eritadenine Acetonide (CAS 29031-25-2) is a chemically protected derivative of the adenosine analogue D-eritadenine, featuring a 2,3-O-isopropylidene acetal group that masks the diol moiety [1]. This compound serves as a critical synthetic intermediate, enabling a streamlined, stereochemically controlled route to D-eritadenine, a potent S-adenosyl-L-homocysteine hydrolase (SAHH) inhibitor (IC50 = 7 nM) with significant hypocholesterolemic activity [2][3]. The acetonide protection strategy is a key differentiator from the use of the unprotected, naturally extracted erythritol fragment, as it provides chemoselectivity during the critical alkylation step with the purine base.

Why Generic Substitution Fails for Eritadenine Acetonide


The selection of an intermediate for D-eritadenine synthesis cannot be reduced to a simple potency comparison, as the unprotected diol of D-eritadenine is chemically unstable and prone to side reactions during synthetic manipulations, leading to poor yield and complex purification [1]. The 2,3-O-isopropylidene acetonide group in Eritadenine Acetonide is not a passive modification; it is a critical protective element that ensures chemoselective alkylation of the adenine base, a key step in constructing the core skeleton [2]. Direct use of unprotected or differently protected intermediates results in significant formation of the undesired N3-isomer, dramatically lowering the yield of the active isomer. This makes Eritadenine Acetonide a non-substitutable gatekeeper for efficient, high-purity D-eritadenine production.

Quantitative Evidence Guide for Eritadenine Acetonide Differentiation


Chemoselective Synthesis: Acetonide Protection Prevents N3-Isomer Formation, Enabling a High-Yield Route to Eritadenine

The direct condensation of adenine with 2,3-O-isopropylidene-D-erythronolactone (the core structure of Eritadenine Acetonide) is the foundational step in the most efficient synthesis of eritadenine. This protection strategy is essential for chemoselectivity. In stark contrast, the reaction using unprotected D-erythronolactone leads to a complex mixture with a significant amount of the inactive N3-isomer (VI), as reported by Kamiya et al. [1]. The acetonide's steric bulk and electronic effects direct the alkylation exclusively to the desired N9-position of adenine, a critical advantage for simplifying downstream purification and maximizing yield of the active pharmaceutical ingredient (API) [2].

Synthetic Chemistry Chemoselectivity Isomeric Purity

Enabling Stereochemical Control: The Acetonide Intermediate is the Key Synthon for L-Eritadenine Isomer Synthesis

The pharmacological activity of eritadenine is highly stereospecific. While D-eritadenine is the most potent, the synthesis of the L-isomer (L-eritadenine) is crucial for structure-activity relationship (SAR) studies. The synthesis of L-eritadenine was achieved conveniently by the direct condensation of adenine and L-erythronolactone acetonide (XX) [1]. This demonstrates that the acetonide-protected lactone is a versatile chiral synthon that allows researchers to access multiple stereoisomers through a unified synthetic strategy, unlike the use of naturally derived D-erythronic acid which only provides one enantiomer.

Stereoselective Synthesis Isomer-Specific Pharmacology Structure-Activity Relationship

In Vivo Efficacy of the Downstream Product: D-Eritadenine Demonstrates a 10-Fold Superiority Over Clofibrate

The ultimate value of Eritadenine Acetonide is realized in the biological activity of its deprotected product, D-eritadenine. In a definitive in vivo rat study, D-eritadenine lowered all plasma lipid levels (cholesterol, triglyceride, and phospholipid) and was more than 10 times as active as the legacy hypolipidemic agent clofibrate when both were administered in the diet [1]. This quantitative comparison provides a compelling rationale for choosing a D-eritadenine synthesis route, which is critically dependent on the acetonide intermediate, over older, less potent compounds for research programs.

In Vivo Pharmacology Hypocholesterolemic Activity Potency Comparison

Mechanism-Driven Differentiation: D-Eritadenine's 7 nM IC50 Against SAHH Explains its Superior In Vivo Potency

The 10-fold in vivo advantage of D-eritadenine over clofibrate is rooted in its distinct mechanism of action. D-Eritadenine (DEA), the direct downstream product of the acetonide intermediate, is a potent inhibitor of S-adenosyl-L-homocysteine hydrolase (AdoHcyase) with an IC50 of 7 nM [1]. This potency is on par with the most powerful mechanism-based inhibitors and far exceeds the activity of other aliphatic adenine analogues like (S)-DHPA [2]. By modifying hepatic phospholipid metabolism rather than directly inhibiting HMG-CoA reductase, D-eritadenine offers a unique and powerful approach to cholesterol modulation.

Mechanism of Action SAHH Inhibition Target Engagement

Optimal Application Scenarios for Eritadenine Acetonide


Chemical Biology Research on SAHH-Dependent Pathways

Research groups investigating the role of S-adenosylhomocysteine (SAH) hydrolase in cellular methylation, epigenetic regulation, or viral replication require a reliable source of a potent SAHH inhibitor. Eritadenine Acetonide is the preferred starting material for synthesizing D-eritadenine, an inhibitor with a well-defined IC50 of 7 nM [1]. This provides a crucial tool for probing SAHH-dependent pathways with a high degree of target engagement.

In Vivo Studies on Non-Statin Lipid Modulation

Researchers studying lipid metabolism and atherosclerosis who wish to compare a non-statin mechanism of action against classical fibrates will find the Eritadenine Acetonide synthesis route essential. The resulting compound, D-eritadenine, has a proven >10-fold superior in vivo potency over the legacy drug clofibrate [2], making it a powerful positive control and investigative agent for novel lipid-lowering paradigms.

Chiral Synthon for Adenosine Analogue Libraries

Medicinal chemistry labs focused on building diverse libraries of adenosine receptor modulators or antiviral agents can leverage Eritadenine Acetonide as a versatile chiral building block. Its well-defined stereochemistry and the ability to generate both D- and L-isomers using the same chemistry [3] make it a far more valuable synthon than the naturally extracted, single-isomer product, facilitating comprehensive SAR studies.

Custom Synthesis of High-Purity Eritadenine API for Reference Standards

Contract research organizations (CROs) and analytical labs tasked with developing certified reference materials or performing impurity profiling of eritadenine require a synthetic route that minimizes isomeric impurities. The acetonide protection strategy, which directs N9-alkylation and suppresses the N3-isomer [4], is the superior choice for achieving the high chemical purity necessary for a primary reference standard.

Quote Request

Request a Quote for Eritadenine Acetonide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.